molecular formula C8H20OSi B167604 Trimethyl(1-methylbutoxy)silane CAS No. 1825-67-8

Trimethyl(1-methylbutoxy)silane

Cat. No.: B167604
CAS No.: 1825-67-8
M. Wt: 160.33 g/mol
InChI Key: GRSPKXMQYAOQBM-UHFFFAOYSA-N
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Description

Trimethyl(1-methylbutoxy)silane (CAS 1825-67-8) is an organosilicon compound with the molecular formula C₈H₂₀OSi and a molecular weight of 160.09 g/mol . Its structure consists of a trimethylsilyl group (-Si(CH₃)₃) attached to a branched alkoxy chain (1-methylbutoxy). This compound is part of the broader class of alkoxysilanes, which are widely used in organic synthesis, surface modification, and as precursors for silicones. The 1-methylbutoxy substituent imparts moderate hydrophobicity and volatility, making it suitable for applications requiring controlled reactivity and solubility in non-polar solvents .

Properties

CAS No.

1825-67-8

Molecular Formula

C8H20OSi

Molecular Weight

160.33 g/mol

IUPAC Name

trimethyl(pentan-2-yloxy)silane

InChI

InChI=1S/C8H20OSi/c1-6-7-8(2)9-10(3,4)5/h8H,6-7H2,1-5H3

InChI Key

GRSPKXMQYAOQBM-UHFFFAOYSA-N

SMILES

CCCC(C)O[Si](C)(C)C

Canonical SMILES

CCCC(C)O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Trimethyl(1-methylbutoxy)silane and analogous silane derivatives.

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features logP Applications
This compound 1825-67-8 C₈H₂₀OSi 160.09 Branched alkoxy chain N/A Organic synthesis, surface modification
Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane 78721-87-6 C₁₇H₂₈O₂Si 308.49 Aromatic phenoxy group, bulky alkyl substituent 5.614 Derivatizing agent, industrial intermediates
(Trifluoromethyl)trimethylsilane 81290-20-2 C₄H₉F₃Si 142.20 Electron-withdrawing trifluoromethyl group N/A Fluorinated coatings, organofluorine chemistry
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane 159087-46-4 C₁₁H₂₁BO₂Si 224.18 Boron-containing dioxaborolane, ethynyl linkage N/A Cross-coupling reactions (e.g., Suzuki-Miyaura)
Tri-n-butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane N/A C₁₄H₂₈O₂Si 272.45 Enol ether functionality, tri-n-butyl substituent N/A Polymerization initiator, reactive intermediates
(1-Ethyloctyl)oxysilane 61180-95-8 C₁₃H₃₀OSi 230.46 Long alkyl chain (C₁₀) N/A Surfactants, lubricant additives

Key Comparative Insights

Structural Diversity and Reactivity this compound lacks aromatic or electron-withdrawing groups, making it less reactive than Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane (phenoxy group enhances stability) or (Trifluoromethyl)trimethylsilane (fluorine increases electrophilicity) . The ethynyl-dioxaborolane group in Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane enables boron-mediated cross-coupling reactions, a feature absent in the target compound .

Hydrophobicity and Solubility The logP of 5.614 for Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane indicates significantly higher hydrophobicity compared to this compound, which lacks aromatic or bulky substituents . (1-Ethyloctyl)oxysilane’s long alkyl chain enhances solubility in hydrocarbons but reduces miscibility in polar solvents .

Functional Applications this compound is primarily used in synthesis and surface treatments, whereas Tri-n-butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane’s enol ether structure makes it reactive in polymer chemistry . The trifluoromethyl derivative’s applications in fluorinated materials highlight how substituents dictate niche uses .

Research Findings and Data Gaps

  • Thermodynamic Data : Gibbs free energy or enthalpy data for this compound are unavailable, unlike silane pyrolysis pathways studied in semiconductor contexts (e.g., Trimethyl aluminum (TMA) ) .
  • Toxicity Profiles : Safety data for the target compound are sparse compared to (Trifluoromethyl)trimethylsilane , which has well-documented first-aid measures .
  • Synthetic Routes : While Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane has detailed synthesis protocols , methods for optimizing this compound’s yield or purity require further exploration.

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